molecular formula C8H11NO B6237222 1-(isocyanatomethyl)cyclohex-1-ene CAS No. 2649047-02-7

1-(isocyanatomethyl)cyclohex-1-ene

Cat. No.: B6237222
CAS No.: 2649047-02-7
M. Wt: 137.2
InChI Key:
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Description

1-(isocyanatomethyl)cyclohex-1-ene is an organic compound with a unique chemical structure that has garnered attention in various fields of research and industry.

Preparation Methods

The synthesis of 1-(isocyanatomethyl)cyclohex-1-ene involves several routes. One common method is the reaction of cyclohexene with isocyanatomethyl reagents under controlled conditions. Industrial production methods often involve catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(isocyanatomethyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of cyclohexenone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of cyclohexane derivatives.

    Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various substituted cyclohexene compounds.

Common reagents and conditions used in these reactions include organocopper reagents for nucleophilic conjugate addition, and Grignard reagents for 1,2-addition reactions. Major products formed from these reactions include cyclohexenone and cyclohexane derivatives .

Scientific Research Applications

1-(isocyanatomethyl)cyclohex-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecular structures.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which 1-(isocyanatomethyl)cyclohex-1-ene exerts its effects involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is crucial for its applications in drug development and biochemical research .

Comparison with Similar Compounds

1-(isocyanatomethyl)cyclohex-1-ene can be compared with other similar compounds such as cyclohexene and cyclohexanone:

    Cyclohexene: A hydrocarbon with a similar ring structure but lacks the isocyanatomethyl group.

    Cyclohexanone: A ketone with a similar ring structure but contains a carbonyl group instead of the isocyanatomethyl group.

The presence of the isocyanatomethyl group in this compound makes it unique and provides it with distinct chemical properties and reactivity.

Properties

CAS No.

2649047-02-7

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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